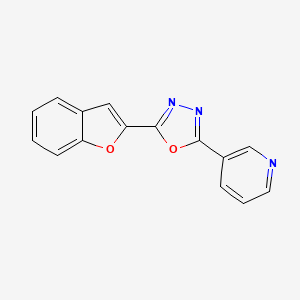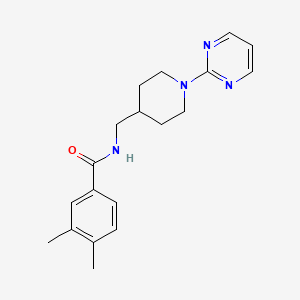![molecular formula C14H14ClNO3S2 B3001657 2-Chloro-5-((2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 2034417-17-7](/img/structure/B3001657.png)
2-Chloro-5-((2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-Chloro-5-((2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a chemically synthesized molecule that appears to be related to a class of compounds with potential medicinal properties. Although the provided papers do not directly discuss this compound, they do provide insights into similar molecules and their synthesis, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related pyridine derivatives is described in the first paper, which outlines a modified synthesis route for 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in the synthesis of Dexlansoprazole, a medication used for treating gastric acid-related diseases. The synthesis involves several steps, including N-oxidation, one-pot synthesis, oxidation with hydrogen peroxide, and chlorination using trichloroisocyanuric acid. The process is evaluated for its green metrics, indicating a focus on reducing waste and improving atom economy .
Molecular Structure Analysis
The second paper provides details on the crystal structures of various 2-chloromethyl-pyridine derivatives and their methylsulphinyl derivatives. It reports the synthesis of these compounds and their interaction with other chemicals to form complexes, such as a square-planar copper(II) complex. The crystal structures are determined using X-ray crystallography, and the paper discusses the space groups and cell parameters of these compounds, which can be crucial for understanding the molecular geometry and potential reactivity of the compound of interest .
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of this compound, they do provide insights into the reactivity of similar molecules. For instance, the interaction of methylsulphinyl derivatives with CuCl2·2H2O to form a copper(II) complex suggests that the compound may also form complexes with metal ions, which could be relevant for its potential use in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical properties such as solubility, melting point, and boiling point are not directly provided in the papers. However, the chemical properties such as the presence of a chloromethyl group and a methylsulfonyl group in the molecules discussed indicate that the compound of interest may have similar reactivity patterns, such as susceptibility to nucleophilic substitution reactions. The green metric evaluation in the first paper also suggests that the synthesis of such compounds can be optimized for environmental sustainability .
Applications De Recherche Scientifique
Synthesis and Structural Studies
- Rearrangement and Cyclization in Synthesis : N-(2-hydroxy-2-Phenethyl)-2-aminomethylthiophens are converted into thienotetrahydro-pyridines, yielding rearranged 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine and non-rearranged 4-phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine under different acid treatments (Mackay & Waigh, 1982).
- Synthesis of Organothiophosphorus Compounds : Involves reactions leading to the formation of novel dithiophosphonate compounds and their characterization, including crystal structure determination (Karakus, 2006).
- Crystal Structure of Pyridine Derivatives : Studies on the synthesis and crystal structures of 2-Chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines and their methylsulphinyl derivatives, revealing weak hydrogen-bonding interactions (Ma et al., 2018).
Chemical and Pharmacological Properties
- Radiopharmaceutical Synthesis : Preparation of radiolabeled compounds like LY175326, showcasing synthetic procedures and kinetic analysis for its metabolites (Kau et al., 1985).
- Formation of Substituted Pyridines : An isothiourea-catalyzed process is described for creating di-, tri-, and tetrasubstituted pyridines, highlighting the incorporation of valuable sulfonate groups (Stark et al., 2014).
- Monoclinic Form of Clopidogrel Hydrogen Sulfate : Investigation into the crystal structure of clopidogrel hydrogen sulfate, revealing differences in cation conformation and intermolecular hydrogen bonds (Chernyshev et al., 2010).
- Synthesis and Antimicrobial Activity : Exploring new heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole, with potential applications in antimicrobial treatments (El‐Emary et al., 2002).
- Synthesis of Spiro[benzothieno-3,4'-pyridines] : Investigating reactions with acetylene dicarboxylic ester to form spiro[benzothiophene-3,4'-pyridines], a novel chemical transformation (Voskressensky et al., 2010).
- Synthesis of Highly Emissive Fluorophores : Research on 2-methoxy- and 2-morpholino pyridine compounds, highlighting their strong fluorescence properties in various solvents (Hagimori et al., 2019).
- Synthesis and Anti-Estrogenic Activity : Elaborating on the synthesis of specific pyridine derivatives with potent antiestrogenic activity, useful in pharmacological applications (Jones et al., 1979).
- Studies on Anticonvulsant Activities : Investigating novel 4,5,6,7-tetrahydrothieno[3,2-c]pyridines for their potential anticonvulsant activities, indicating their potential in medical applications (Ohkubo et al., 1996).
- Insecticidal Applications : Examining the toxicity of pyridine derivatives against the cowpea aphid, demonstrating their potential use in pest control (Bakhite et al., 2014).
Propriétés
IUPAC Name |
2-chloro-5-(2-methoxyphenyl)sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S2/c1-19-11-4-2-3-5-13(11)21(17,18)16-7-6-12-10(9-16)8-14(15)20-12/h2-5,8H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMPUBGUCSLZMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCC3=C(C2)C=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[1-oxo-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B3001576.png)
![N-(3-chloro-4-methylphenyl)-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B3001578.png)
![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B3001579.png)
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid](/img/structure/B3001580.png)
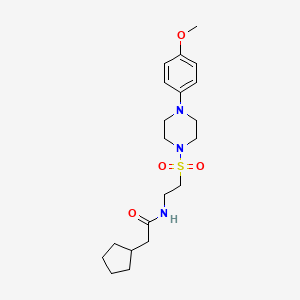
![5-amino-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B3001582.png)

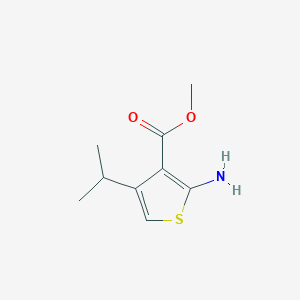
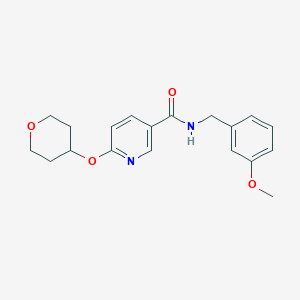
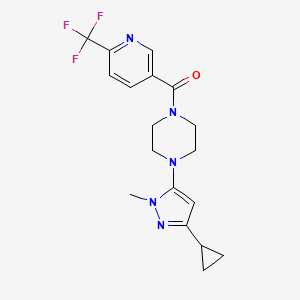
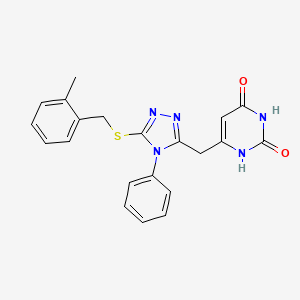
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide](/img/structure/B3001592.png)
